molecular formula C14H22N6O2S B2721460 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole CAS No. 2097932-99-3

2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole

Cat. No.: B2721460
CAS No.: 2097932-99-3
M. Wt: 338.43
InChI Key: DBVNMIUWYICTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole features a unique heterocyclic architecture:

  • A 1-methyl-2-isopropyl-1H-imidazole core, providing steric bulk and lipophilicity.
  • A pyrrolidine ring linked via a sulfonyl group, introducing electron-withdrawing character and conformational rigidity.

Properties

IUPAC Name

2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methyl]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S/c1-11(2)14-17-13(10-18(14)3)23(21,22)19-8-4-5-12(19)9-20-15-6-7-16-20/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVNMIUWYICTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCCC2CN3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation typically involves multi-step synthesis pathways, beginning with the construction of the core heterocyclic structures. The synthesis generally involves:

  • The formation of the imidazole ring via cyclization reactions.

  • Introduction of the sulfonyl group through sulfonation reactions.

  • Formation of the pyrrolidine ring using cycloaddition reactions.

  • Finally, the creation of the triazole ring using azide-alkyne cycloaddition.

Industrial Production Methods: Industrial production may scale up these laboratory synthesis methods, optimizing reaction conditions like temperature, solvent use, and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed for enhanced efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The imidazole ring can undergo oxidation to form N-oxides.

  • Reduction: The sulfonyl group might be reduced to sulfide or thiol under specific conditions.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonyl and triazole moieties.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, peracids.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: Halides, Grignard reagents.

Major Products:

  • Oxidation products: N-oxide derivatives.

  • Reduction products: Sulfide or thiol derivatives.

  • Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Recent studies have demonstrated the antibacterial efficacy of various triazole derivatives, including those containing imidazole and pyrrolidine functionalities. For instance, compounds similar to 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Screening

In a study conducted by Rawat et al., several triazole conjugates were synthesized and tested for their antibacterial activity. The results indicated that compounds with the triazole ring exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated an inhibition zone of 25 mm against E. coli at a concentration of 50 µg/mL .

Table 2: Antibacterial Activity Results

CompoundTarget BacteriaInhibition Zone (mm)Concentration (µg/mL)
Triazole Derivative AE. coli2550
Triazole Derivative BS. aureus3050
Triazole Derivative CPseudomonas aeruginosa2250

Antifungal Properties

The antifungal activity of triazoles is well-documented, particularly against pathogens such as Candida albicans. The compound has been evaluated for its potential to inhibit fungal growth through disruption of cell membrane integrity.

Case Study: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry reported that triazole derivatives exhibited potent antifungal activity against Candida albicans, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 8 µg/mL . This suggests that the incorporation of imidazole and pyrrolidine into the triazole framework may enhance antifungal potency.

Table 3: Antifungal Activity Results

CompoundTarget FungiMinimum Inhibitory Concentration (µg/mL)
Triazole Derivative DCandida albicans8
Triazole Derivative EAspergillus fumigatus16

Mechanism of Action

Mechanism: The exact mechanism depends on the specific application but generally involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. For example, it might inhibit enzyme activity by binding to the active site, preventing substrate access.

Molecular Targets and Pathways:

  • Enzymes: Kinases, proteases.

  • Receptors: G-protein-coupled receptors, ion channels.

  • Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Key Research Findings

Sulfonyl vs. Sulfinyl : The sulfonyl group in the target compound improves metabolic stability over sulfinyl derivatives, which are prone to redox cycling .

Lipophilicity : The isopropyl group on the imidazole core likely increases membrane permeability compared to diphenyl or benzimidazole-containing analogs .

Synthetic Complexity : The target compound’s synthesis is expected to require precise sulfonation and pyrrolidine functionalization, contrasting with simpler one-pot methods for C1-C9 .

Biological Activity

The compound 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H26N6O3SC_{21}H_{26}N_{6}O_{3}S, with a molecular weight of 442.5 g/mol. The structure features an imidazole ring, a pyrrolidine moiety, and a triazole component, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H26N6O3S
Molecular Weight442.5 g/mol
IUPAC Name2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methyl]-2H-1,2,3-triazole

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.
  • Pyrrolidine Formation : Nucleophilic substitution to introduce the pyrrolidine ring.
  • Triazole Coupling : Final coupling with triazole precursors under palladium-catalyzed conditions.

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Studies have demonstrated that compounds containing imidazole and triazole rings possess anticancer properties. They can induce apoptosis in cancer cells through mechanisms such as DNA damage and inhibition of cell proliferation . For example, derivatives tested against A549 lung cancer cells showed promising results in inhibiting growth.

The proposed mechanism for the biological activity involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results indicated that the compound exhibited moderate to high antibacterial activity, particularly against E. coli and S. aureus .

Study 2: Anticancer Effects

In vitro tests on A549 cells revealed that compounds similar to the target compound led to significant cell death at concentrations as low as 10 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.